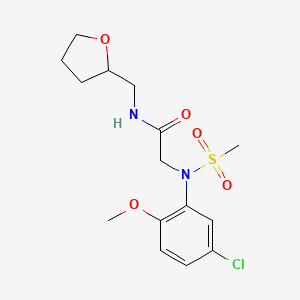![molecular formula C16H16Br2N2O3 B3927026 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide](/img/structure/B3927026.png)
3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide
Vue d'ensemble
Description
3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide is a chemical compound that is commonly used in scientific research. It is a pyridinium salt that has been synthesized through a multi-step process. This compound has been found to have a variety of biochemical and physiological effects, making it useful in a wide range of research applications.
Mécanisme D'action
The mechanism of action of 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, particularly those involved in the metabolism of carbohydrates.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including hexokinase and glucose-6-phosphate dehydrogenase. It has also been found to have antioxidant properties and may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it useful in the study of enzyme kinetics and in the development of new drugs and therapies.
However, there are also some limitations to using this compound in lab experiments. It can be difficult to synthesize and purify, and it may not be suitable for use in certain experimental systems.
Orientations Futures
There are many potential future directions for research involving 3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide. Some possible areas of study include:
1. Development of new drugs and therapies: this compound has been found to have antioxidant properties and may be useful in the treatment of certain diseases. Further research in this area could lead to the development of new drugs and therapies.
2. Enzyme kinetics: The ability of this compound to selectively inhibit certain enzymes makes it useful in the study of enzyme kinetics. Further research in this area could lead to a better understanding of enzyme function and regulation.
3. Development of new experimental systems: The limitations of using this compound in certain experimental systems could be overcome by developing new experimental systems that are better suited to its use.
In conclusion, this compound is a useful compound in scientific research. Its ability to selectively inhibit certain enzymes makes it useful in the study of enzyme kinetics and in the development of new drugs and therapies. Further research in this area could lead to a better understanding of enzyme function and regulation, as well as the development of new treatments for a variety of diseases.
Applications De Recherche Scientifique
3-bromo-1-[2-oxo-2-(2,4,6-trimethyl-3-nitrophenyl)ethyl]pyridinium bromide has been used in a variety of scientific research applications. It has been found to be useful in the study of enzyme kinetics, as well as in the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)-1-(2,4,6-trimethyl-3-nitrophenyl)ethanone;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN2O3.BrH/c1-10-7-11(2)16(19(21)22)12(3)15(10)14(20)9-18-6-4-5-13(17)8-18;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKBSFSUQYIFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C[N+]2=CC=CC(=C2)Br)C)[N+](=O)[O-])C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3926945.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4,4,4-trifluoro-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B3926952.png)
![1-{5-[3-(diallylamino)-2-hydroxypropoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B3926956.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3926959.png)
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)

![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3926998.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B3926999.png)
![1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3927005.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3927008.png)
![11-(4-fluorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927016.png)
![4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B3927019.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3927025.png)
